methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2502298-71-5
VCID: VC11863751
InChI: InChI=1S/C13H13NO3S/c1-14-9-7-5-4-6-8(9)11(15)10(12(14)18-3)13(16)17-2/h4-7H,1-3H3
SMILES: CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 2502298-71-5

Cat. No.: VC11863751

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate - 2502298-71-5

Specification

CAS No. 2502298-71-5
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name methyl 1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-14-9-7-5-4-6-8(9)11(15)10(12(14)18-3)13(16)17-2/h4-7H,1-3H3
Standard InChI Key BFWGWLWCJRUYLU-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC
Canonical SMILES CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC

Introduction

Key Findings

Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetically derived quinoline derivative with a methylsulfanyl group at position 2, a methyl ester at position 3, and a 4-oxo-1,4-dihydroquinoline backbone. Its structural complexity and regioselective synthesis make it a subject of interest in medicinal chemistry, particularly for antiviral and antibacterial applications. Recent studies highlight its potential as an inhibitor of Hepatitis B Virus (HBV) replication, supported by molecular docking simulations and in vitro validation .

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound is systematically named methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₃NO₃S). Its molecular weight is 283.32 g/mol, with the following key features :

  • Quinoline core: A bicyclic structure fused from a benzene ring and a pyridine ring.

  • Substituents:

    • 1-Methyl group: Introduced via N-alkylation.

    • 2-Methylsulfanyl group: Resulting from S-methylation.

    • 3-Carboxylate ester: A methyl ester at position 3.

    • 4-Ketone group: Central to the 1,4-dihydroquinoline system.

Synthesis and Regioselectivity

Synthetic Pathway

The compound is synthesized via consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (precursor 2) using methyl iodide (CH₃I) :

  • S-Methylation:

    • Precursor 2 reacts with CH₃I in dimethylformamide (DMF) at 50°C for 1 hour.

    • Yields methyl 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylate (3) with >80% purity.

  • N- or O-Methylation:

    • Further alkylation of 3 with CH₃I under basic conditions (NaH or K₂CO₃).

    • Regioselectivity: Predominantly produces O-methylated product (4), but N-methylated derivative (5, the target compound) forms as a minor product (20–30% yield) .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsProductYield
1CH₃I, DMF, 50°C, 1 hCompound 3 (S-methyl)>80%
2CH₃I, NaH/K₂CO₃, DMF, 50°C, 18 hCompound 5 (N-methyl)20–30%

Mechanistic Insights

  • Steric hindrance: The methylsulfanyl group at position 2 shields the nitrogen atom, favoring O-methylation .

  • Electronic effects: The anion of 3 exhibits comparable negative charge density at N1 and O4, but steric factors dominate regioselectivity .

Structural Characterization

¹H-NMR (300 MHz, CDCl₃) :

  • δ 4.11 ppm: Singlet (3H, N–CH₃).

  • δ 3.79 ppm: Singlet (3H, COOCH₃).

  • δ 2.54 ppm: Singlet (3H, S–CH₃).

  • Aromatic protons: δ 7.58–8.10 ppm (multiplets).

¹³C-NMR (125 MHz, CDCl₃) :

  • δ 167.6 ppm: Carbonyl (C=O, ester).

  • δ 160.7 ppm: Ketone (C=O, position 4).

  • δ 15.6 ppm: S–CH₃.

X-Ray Crystallography

Single-crystal analysis confirms:

  • Planar quinoline ring: Dihedral angle <5° between benzene and pyridine rings.

  • Hydrogen bonding: O4–H⋯O=C (ester) stabilizes the 1,4-dihydroquinoline tautomer .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue
logP (Partition coeff.)2.87
Water solubility (LogS)-4.42 (poorly soluble)
Polar surface area67.86 Ų
Rotatable bonds8
  • Acid dissociation (pKa): 6.06 (enolic OH at position 4) .

  • Thermal stability: Decomposes at >250°C (DSC data) .

Biological Activity and Applications

Antiviral Activity Against HBV

  • Molecular docking: The compound binds HBV polymerase with ΔG = -8.2 kcal/mol, inhibiting viral replication .

  • In vitro validation: 10 μM concentration reduces HBV DNA levels by 72% in HepG2.2.15 cells .

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